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Compound of Interest

Compound Name:
{4-(4-

Chlorophenyl)Phenylmethyl}-1-

CAS No.: 132800-11-4

Cat. No.: B1179476 Get Quote

Pharmacodynamics, Antiviral Mechanisms, and
Molecular Utility[1]
Common Name: Norchlorcyclizine CAS Registry Number: 303-26-4 Chemical Class:

Benzhydryl piperazine derivative[1][2][3]

Executive Summary
1-[(4-Chlorophenyl)phenylmethyl]piperazine, distinctively known as Norchlorcyclizine,

represents the core pharmacophore of the benzhydryl piperazine class of antihistamines.[1][4]

While historically categorized as the primary N-demethylated metabolite of first-generation H1

antagonists (Chlorcyclizine, Meclizine, Hydroxyzine), contemporary research has elevated its

status from an inactive by-product to a bioactive scaffold with distinct therapeutic and

toxicological profiles.[1]

This technical guide analyzes the compound’s dual mechanism of action: its classical (albeit

reduced) affinity for the Histamine H1 receptor and its potent, non-canonical inhibition of

Hepatitis C Virus (HCV) entry via direct interaction with the E1 envelope glycoprotein.[4]

Furthermore, we detail the mechanistic basis of its teratogenic potential, a critical consideration

for medicinal chemists utilizing this scaffold for drug design (e.g., Cetirizine synthesis).
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Molecular Identity & Structural Pharmacology
Norchlorcyclizine is the structural backbone of the "piperazine antihistamine" family.[4] Its

structure consists of a piperazine ring mono-substituted with a 4-chlorobenzhydryl group.[1]

Pharmacophore: The benzhydryl moiety provides lipophilicity essential for receptor pocket

occupation, while the piperazine nitrogens serve as proton acceptors at physiological pH.[4]

Metabolic Context: It is generated via hepatic CYP450-mediated N-demethylation of

Chlorcyclizine or oxidative cleavage of the side chains of Hydroxyzine and Meclizine.[1][4]

Synthetic Utility: It serves as the nucleophilic precursor for Cetirizine and Levocetirizine via

alkylation with (2-chloroethoxy)acetic acid derivatives.[1][4]

Primary Mechanism: H1 Receptor Inverse Agonism
While less potent than its parent compounds, Norchlorcyclizine retains affinity for the Histamine

H1 receptor (H1R).[4]

3.1 Mode of Action
Like most "antihistamines," Norchlorcyclizine is not a neutral antagonist but an inverse agonist.

[1][4] The H1R is a G-protein-coupled receptor (GPCR) that exhibits constitutive activity

(spontaneous transition to the active state

) even in the absence of histamine.[1][4]

Binding: Norchlorcyclizine binds to the transmembrane domains (TM) of the H1R, specifically

interacting with Asp107 in TM3 and Lys191 in TM5.[1][4]

Stabilization: It stabilizes the receptor in its inactive conformation (

), shifting the equilibrium away from the active state (

).[1][4][5]

Signal Cessation: This prevents the coupling of the G

q/11 protein, thereby inhibiting the downstream phospholipase C (PLC) cascade, IP3
generation, and cytosolic Calcium release.[4]
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3.2 Comparative Potency
Data indicates that the N-substituent is critical for high-affinity binding.[1] The loss of the methyl

(Chlorcyclizine) or ethoxy-ethanol (Hydroxyzine) group significantly increases the dissociation

constant (

), reducing H1 potency.[1][4]

Compound
H1R Affinity (

)
Anticholinergic Activity

Chlorcyclizine (Parent) ~10 nM Moderate

Norchlorcyclizine (Metabolite) >100 nM Low

Cetirizine (Derivative) ~6 nM Negligible

Emerging Mechanism: HCV Entry Inhibition
Recent repurposing screens have identified Norchlorcyclizine as a specific inhibitor of Hepatitis

C Virus (HCV) entry, operating through a mechanism distinct from its antihistaminic activity.[1]

[4]

4.1 Target: E1 Envelope Glycoprotein
Unlike Direct-Acting Antivirals (DAAs) that target viral replication enzymes (NS3/4A, NS5A/B),

Norchlorcyclizine targets the viral entry process.[1][4]

Fusion Inhibition: The molecule binds directly to the HCV E1 glycoprotein, specifically

interacting with the hydrophobic pocket adjacent to the putative fusion peptide.[4][6]

Mechanism: This binding rigidifies the E1/E2 complex, preventing the low-pH-triggered

conformational changes required for the fusion of the viral envelope with the host endosomal

membrane.[4]

Specificity: It inhibits HCV pseudoparticles (HCVpp) and cell-culture infectious HCV (HCVcc)

of genotypes 1b and 2a but does not affect HCV RNA replication directly.[1][4]

4.2 Pathway Visualization
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The following diagram illustrates the blockade of the viral fusion event.
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Figure 1: Mechanism of HCV entry inhibition.[1] Norchlorcyclizine binds the E1 subunit,

preventing the conformational shift necessary for membrane fusion.

Toxicology: Teratogenic Mechanism
Norchlorcyclizine is historically significant in toxicology due to its association with cleft palate

formation in rodent models.[1][4] This effect is not mediated by H1 antagonism but by a

physicochemical interaction with the extracellular matrix.[1]

Chondroitin Sulfate Binding: The piperazine nitrogen is protonated at physiological pH.[1][4]

This cationic species binds tightly to the anionic sulfate groups of chondroitin sulfate in the

embryonic extracellular matrix.

Calcium Displacement: This binding displaces Calcium ions (

) essential for palatal shelf elevation and fusion during embryogenesis.[1][4]

Result: The "wedging" of the palatal shelves fails, leading to cleft palate.[4] This toxicity

profile necessitates the strict removal of Norchlorcyclizine impurities from commercial

Cetirizine/Hydroxyzine preparations.[1][4]

Experimental Protocols
Protocol A: HCV Pseudoparticle (HCVpp) Entry Assay
To validate the fusion inhibition mechanism described in Section 4.[4]
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Pseudoparticle Generation:

Co-transfect HEK293T cells with three plasmids: (1) HCV E1/E2 envelope expression

vector, (2) Retroviral/Lentiviral gag-pol vector, and (3) Luciferase reporter vector.[1][4]

Harvest supernatant after 48 hours and filter (0.45 µm).

Target Cell Preparation:

Seed Huh-7.5 human hepatoma cells (1 × 10⁴ cells/well) in 96-well plates.

Inhibitor Treatment:

Pre-incubate Huh-7.5 cells with serial dilutions of Norchlorcyclizine (0.1 nM – 10 µM) for 1

hour at 37°C.

Control: Use Chlorpromazine (endocytosis inhibitor) as a positive control.[1][4]

Infection:

Add HCVpp supernatant to the drug-treated cells.[1][4]

Spin-inoculate (optional) at 1200 rpm for 1 hour to enhance synchronicity.

Incubate for 4–6 hours, then replace media with fresh DMEM (drug-free).[1]

Readout:

Lyse cells after 72 hours.[1][4]

Quantify Luciferase activity (RLU).[1][4]

Validation: A reduction in RLU indicates entry inhibition.[1][4] Compare

against VSV-G pseudoparticles (specificity control).

Protocol B: H1 Receptor Radioligand Binding
To determine affinity (
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) relative to parent compounds.[1][4]

Membrane Preparation:

Homogenize CHO-K1 cells stably expressing human H1 receptors in ice-cold Tris-HCl

buffer (50 mM, pH 7.4).

Centrifuge at 20,000 x g for 20 mins; resuspend pellet in assay buffer.

Incubation:

Ligand: Use

-Pyrilamine (~2 nM final concentration).[1][4]

Competitor: Add Norchlorcyclizine (10⁻¹⁰ to 10⁻⁵ M).[1][4]

Non-specific Binding: Define using 10 µM Triprolidine.[1][4]

Incubate for 60 minutes at 25°C in the dark.

Filtration:

Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[1][4]

Wash 3x with ice-cold buffer.[1]

Analysis:

Measure radioactivity via liquid scintillation counting.[1]

Calculate

and convert to

using the Cheng-Prusoff equation.[1][4]
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[https://www.benchchem.com/product/b1179476#1-4-chlorophenyl-phenylmethyl-piperazine-
mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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